2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile
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Overview
Description
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile is a heterocyclic compound that features a bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bithiophene core, followed by functionalization to introduce the acetyl, amino, and carbonitrile groups. Key steps may include:
Formation of the Bithiophene Core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The acetyl group can be introduced via Friedel-Crafts acylation, while the amino group can be added through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups on the bithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar heterocyclic compounds with diverse biological activities.
Imidazoles: Another class of heterocycles with significant applications in medicinal chemistry.
Indoles: Known for their presence in natural products and pharmaceuticals.
Uniqueness
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile stands out due to its unique combination of functional groups and the bithiophene core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10N2OS2 |
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Molecular Weight |
250.3 g/mol |
IUPAC Name |
(2R,3R)-2-acetyl-5-amino-3-thiophen-2-yl-2,3-dihydrothiophene-4-carbonitrile |
InChI |
InChI=1S/C11H10N2OS2/c1-6(14)10-9(8-3-2-4-15-8)7(5-12)11(13)16-10/h2-4,9-10H,13H2,1H3/t9-,10-/m0/s1 |
InChI Key |
JATXWNZRCUVGRT-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C(=C(S1)N)C#N)C2=CC=CS2 |
Canonical SMILES |
CC(=O)C1C(C(=C(S1)N)C#N)C2=CC=CS2 |
Origin of Product |
United States |
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